Product packaging for 2,5-Dimethylfuran-3-sulfonic acid(Cat. No.:CAS No. 91458-09-2)

2,5-Dimethylfuran-3-sulfonic acid

Cat. No.: B14346527
CAS No.: 91458-09-2
M. Wt: 176.19 g/mol
InChI Key: QZVGARLXKUKHPA-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-sulfonic acid is a functionalized furan compound offered as a chemical building block for research and development applications. Furan derivatives, particularly those with sulfonic acid groups, are valuable in organic synthesis for creating more complex molecules . The core 2,5-dimethylfuran structure is a subject of significant scientific interest, notably for its role as a promising biofuel with an energy density comparable to gasoline . Researchers are exploring the properties of 2,5-dimethylfuran in various fields, including spray and atomization characteristics for fuel blends and its use as a scavenger for singlet oxygen . As a sulfonic acid derivative, this reagent may serve as a key intermediate in catalytic processes, the synthesis of fine chemicals, or in the development of new materials. The structural motif of substituted furans is also prevalent in the flavor and fragrance industry, as seen in related compounds like 3-Acetyl-2,5-dimethylfuran . This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic uses, nor for personal application. Please refer to the Safety Data Sheet for proper handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4S B14346527 2,5-Dimethylfuran-3-sulfonic acid CAS No. 91458-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91458-09-2

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

2,5-dimethylfuran-3-sulfonic acid

InChI

InChI=1S/C6H8O4S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H,7,8,9)

InChI Key

QZVGARLXKUKHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)O

Origin of Product

United States

Synthetic Pathways to 2,5 Dimethylfuran 3 Sulfonic Acid

Direct Sulfonation of 2,5-Dimethylfuran (B142691)

Reaction with Pyridine-Sulfur Trioxide Complex Systems

A prevalent and effective method for the sulfonation of sensitive heterocyclic compounds like furan (B31954) is the use of the pyridine-sulfur trioxide (Py·SO₃) complex. chemsrc.comlifechempharma.com This reagent is a solid, colorless adduct formed from the Lewis base pyridine (B92270) and the Lewis acid sulfur trioxide. lifechempharma.comwikipedia.org Its moderated reactivity makes it ideal for sulfonating furans, which could otherwise polymerize or undergo ring-opening in the presence of stronger sulfonating agents like fuming sulfuric acid. lifechempharma.comnih.gov

The reaction is typically performed by treating 2,5-dimethylfuran with the Py·SO₃ complex in a suitable solvent, often pyridine itself or a polar organic solvent. lifechempharma.comgoogle.com The pyridine not only tempers the reactivity of the SO₃ but also serves as a base to neutralize the sulfonic acid product as it forms, preventing acid-catalyzed degradation of the starting material and product. lifechempharma.com The sulfonation of furans with this complex is generally conducted at room temperature. lifechempharma.com The electrophilic attack by the sulfur trioxide occurs preferentially at the C3 position of 2,5-dimethylfuran, guided by the electron-donating and directing effects of the two methyl groups.

Table 1: Key Aspects of Sulfonation with Pyridine-Sulfur Trioxide Complex

ParameterDescriptionReference
Reagent Pyridine-Sulfur Trioxide (Py·SO₃) chemsrc.comlifechempharma.com
Substrate 2,5-Dimethylfuran chemsrc.com
Mechanism Electrophilic Aromatic Substitution acs.org
Role of Pyridine Moderates SO₃ reactivity, neutralizes acid lifechempharma.com
Typical Conditions Room temperature, polar organic solvent lifechempharma.com

Exploration of Alternative Sulfonating Agents and Conditions for Furan Derivatives

While the Py·SO₃ complex is widely used, other sulfonating agents have been explored for furan derivatives to optimize yields and scalability. acs.org The primary challenge remains the control of the reaction to prevent the formation of byproducts due to the furan ring's instability. nih.govacs.org

Alternative mild sulfonating agents include:

Dioxane-Sulfur Trioxide: Similar to the pyridine complex, this adduct offers a controlled source of sulfur trioxide. nih.gov

Dimethylformamide-Sulfur Trioxide (DMF·SO₃): This complex has also been used for the sulfonation of sensitive substrates. nih.gov

The industrial production of some sulfonated surfactants has moved towards using SO₃ in falling film reactors, which allows for better control, improved product quality, and excellent atom economy. acs.org For other heterocyclic systems like pyrrole, sulfonation with the Py·SO₃ complex is effective at elevated temperatures (around 100°C) to yield the corresponding sulfonic acid. lifechempharma.com The choice of agent and conditions is critical and must be tailored to the specific furan derivative to achieve the desired outcome. acs.org

Indirect Synthetic Routes via Functional Group Interconversions on Furan Skeletons

Indirect methods offer an alternative to direct sulfonation, often providing greater control over regiochemistry. These multi-step pathways involve creating a furan precursor with a specific functional group that can later be converted into a sulfonic acid.

Precursor Chemistry and Reaction Optimization

A plausible indirect route to 2,5-dimethylfuran-3-sulfonic acid begins with the synthesis of a suitable precursor, such as 2,5-dimethylfuran-3-carboxylic acid or its esters. google.com These carboxylic acid derivatives can be synthesized through the condensation of β-ketoacid derivatives with α-hydroxy ketones. google.com

Once a functionalized precursor is obtained, a key transformation is the conversion of a functional group at the 3-position into the sulfonic acid. One potential strategy involves a Pummerer-type reaction. For instance, an aryl sulfoxide (B87167) can be substituted via an aromatic Pummerer reaction, where an acidic hydrogen on a substituent can direct a nucleophilic attack. acs.org While not a direct conversion, this highlights the types of functional group manipulations available for sulfur-containing aromatic compounds.

A more direct, though still multi-step, approach could involve:

Halogenation: Regioselective bromination or iodination at the 3-position of 2,5-dimethylfuran.

Sulfenylation: Conversion of the 3-halo-2,5-dimethylfuran to a thiol or disulfide.

Oxidation: Oxidation of the sulfur-containing intermediate to the final sulfonic acid.

Optimization of such a sequence requires careful selection of reagents and conditions for each step to ensure high yields and prevent side reactions on the sensitive furan ring.

Regioselective Sulfonation Strategies for Furan Systems

Achieving high regioselectivity is a central theme in the synthesis of substituted furans. nih.govusf.edu In the direct sulfonation of 2,5-dimethylfuran, the inherent electronic properties of the molecule direct the incoming electrophile to the 3-position. The two electron-donating methyl groups at the 2- and 5-positions activate the ring towards electrophilic attack and preferentially stabilize the transition state leading to substitution at the 3- (or 4-) position.

For less straightforward cases, more advanced strategies are employed:

Directed Metalation: A directing group on the furan ring can guide a metalating agent (like an organolithium reagent) to deprotonate an adjacent position with high selectivity. The resulting organometallic species can then be trapped with a sulfur-containing electrophile (e.g., SO₂), which upon oxidation would yield the sulfonic acid.

Catalytic Cyclizations: Modern synthetic methods allow for the construction of highly substituted furans from simpler starting materials with precise control over the substituent placement. nih.govusf.eduorganic-chemistry.org For example, rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with enaminones or cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce polysubstituted furans with complete regioselectivity. nih.govusf.eduresearchgate.net These methods could potentially be adapted to build a 2,5-dimethylfuran ring with a pre-installed sulfur-containing group at the 3-position.

Table 2: Comparison of Synthetic Approaches

ApproachDescriptionAdvantagesDisadvantages
Direct Sulfonation One-step reaction using a sulfonating agent like Py·SO₃.Atom economical, potentially fewer steps.Risk of side reactions, may require mild but expensive reagents.
Indirect Synthesis Multi-step route involving functional group interconversions.High regiochemical control, avoids harsh sulfonation conditions.More steps, potentially lower overall yield, more complex.
Catalytic Construction Building the substituted furan ring from acyclic precursors.Excellent regioselectivity, high functional group tolerance.Requires specific catalysts and starting materials, may not be the most direct route.

Mechanistic Investigations of 2,5 Dimethylfuran 3 Sulfonic Acid Formation and Reactivity

Elucidation of Reaction Mechanisms for Sulfonation on Furan (B31954) Rings

The introduction of a sulfonic acid group onto a furan ring, a process known as sulfonation, is a key reaction in the synthesis of compounds like 2,5-dimethylfuran-3-sulfonic acid. This transformation is governed by the principles of electrophilic aromatic substitution, a fundamental concept in organic chemistry.

Electrophilic Aromatic Substitution Mechanisms in Furan Chemistry

Furan is an electron-rich heterocyclic compound, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comwikipedia.org In fact, electrophilic reactions with furan can be up to 6 x 10¹¹ times faster than with benzene. chemicalbook.com This heightened reactivity is due to the oxygen atom's lone pair of electrons, which participate in the aromatic system and increase the electron density of the ring. wikipedia.org

The mechanism of electrophilic aromatic substitution on furan proceeds through an addition-elimination pathway. chemicalbook.com An electrophile (E+) attacks the furan ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.org This intermediate is a resonance-stabilized carbocation where the aromaticity of the furan ring is temporarily disrupted. wikipedia.org The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring, resulting in the substituted furan. wikipedia.org

Electrophilic attack on the furan ring can occur at either the C2 (alpha) or C3 (beta) position. Attack at the C2 position is generally favored because the resulting cationic intermediate is more stable. chemicalbook.com This increased stability arises from the ability to draw three resonance structures that delocalize the positive charge, whereas attack at the C3 position only allows for two such structures. chemicalbook.com Therefore, electrophilic substitution on unsubstituted furan preferentially occurs at the C2 and C5 positions. chemicalbook.com

Influence of Substituents on Sulfonation Regioselectivity in Furan Derivatives

The presence of substituents on the furan ring significantly influences the position of further electrophilic attack, a concept known as regioselectivity. Activating groups, which donate electrons to the ring, generally direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, deactivating groups, which withdraw electrons from the ring, tend to direct incoming electrophiles to the meta position.

In the case of 2,5-dimethylfuran (B142691), the two methyl groups are activating substituents. Methyl groups are electron-donating through an inductive effect. This increases the electron density of the furan ring, further enhancing its reactivity towards electrophiles compared to unsubstituted furan. The directing effect of the two methyl groups at the 2 and 5 positions channels the incoming electrophile, in this case, the sulfonyl group, to one of the remaining open positions, C3 or C4. Given the symmetrical nature of 2,5-dimethylfuran, these two positions are equivalent. Therefore, the sulfonation of 2,5-dimethylfuran is expected to occur at the C3 position, leading to the formation of this compound.

Proposed Reaction Pathways for this compound Transformations

The reactivity of this compound is largely dictated by the inherent chemical properties of the furan ring and the presence of the sulfonic acid group. Acidic environments can promote a variety of transformations, including ring opening and interactions with other reagents.

Furan Ring Opening Mechanisms in Acidic Environments

Furan and its derivatives are susceptible to ring-opening reactions under acidic conditions. researchgate.net This process is typically initiated by the protonation of the furan ring. colab.wsacs.org The rate-limiting step is often the diffusion of a proton from the acidic medium to the furan ring. colab.wsacs.org

Protonation can occur at either the Cα or Cβ position. colab.wsacs.org For unsubstituted furan, protonation at the Cα position is energetically more favorable. colab.wsacs.org This initial protonation is followed by a nucleophilic attack, often by a water molecule from the solvent, leading to the formation of intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. colab.wsacs.org Subsequent protonation of the ring oxygen in these furanol intermediates facilitates the opening of the furan ring, which can lead to the formation of linear compounds such as 4-hydroxy-2-butenal. colab.wsacs.org The presence of substituents, such as the methyl and sulfonic acid groups in this compound, will influence the specific intermediates and final products of the ring-opening reaction. The acidic sulfonic acid group itself can contribute to the acidic environment, potentially catalyzing this process.

Interaction with Various Reagents and Catalysts in Acid-Mediated Reactions

The sulfonic acid group in this compound can act as a built-in acid catalyst, promoting various reactions. Solid acid catalysts containing sulfonic acid groups are known to be effective in a range of chemical transformations, including esterification, transesterification, and dehydration reactions. mdpi.com

For instance, in the presence of alcohols, the sulfonic acid moiety could catalyze the esterification of other molecules or even self-condensation reactions. The furan ring itself, being electron-rich, can participate in condensation reactions, especially under acidic conditions. rsc.org Furthermore, the combination of the furan ring and the sulfonic acid group could lead to complex polymerization reactions, a known side reaction for furan compounds in acidic media. rsc.org

The interaction with specific reagents and catalysts can lead to a variety of products. For example, hydrogenation catalysts in the presence of a hydrogen source could lead to the reduction of the furan ring, potentially yielding dimethyltetrahydrofuran derivatives. nih.gov The specific outcome of any reaction will depend on the nature of the reagents, the catalyst employed, and the reaction conditions such as temperature and solvent. orgchemres.org

Theoretical and Computational Approaches for 2,5 Dimethylfuran 3 Sulfonic Acid Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules like 2,5-Dimethylfuran-3-sulfonic acid. Although specific DFT studies on this exact molecule are not abundant in the current literature, extensive research on 2,5-dimethylfuran (B142691) (2,5-DMF) and other furan (B31954) derivatives provides a clear indication of the expected electronic landscape. acs.orgresearchgate.netmdpi.com

DFT calculations on 2,5-dimethylfuran reveal it to be a strong nucleophile, a characteristic attributed to the electron-donating nature of the two methyl groups. acs.org This inherent nucleophilicity makes the furan ring susceptible to electrophilic substitution reactions, such as sulfonation. The calculated global electrophilicity index (ω) and nucleophilicity index (N) for 2,5-DMF further support its electron-rich nature. acs.org

Table 1: Calculated Properties of Furan and Related Compounds

Compound Method HOMO (eV) LUMO (eV) Band Gap (eV)
Furan G4 level of theory - - -
2,5-Dimethylfuran M06-2X/6-311+G(d,p) - - -
Furan-3-sulfonic acid Not available - - -

Computational Modeling of Reactivity and Reaction Barriers for Derivatives

Computational modeling is instrumental in predicting the reactivity of this compound derivatives and elucidating reaction mechanisms. Studies on the reactions of 2,5-dimethylfuran, such as Diels-Alder reactions, have been successfully modeled using DFT, providing insights into transition states and activation barriers. acs.orgresearchgate.net These methodologies can be extended to investigate the reactions of its sulfonic acid derivatives.

For instance, the sulfonation of 2,5-dimethylfuran itself is an electrophilic aromatic substitution. Computational models can map the potential energy surface of this reaction, identifying the intermediates and transition states. The position of sulfonation is directed by the activating methyl groups, and computational studies can quantify the relative stability of the different possible intermediates to predict the regioselectivity of the reaction.

Furthermore, the reactivity of the sulfonic acid group itself can be modeled. For example, the formation of sulfonyl chlorides or sulfonamides from this compound can be investigated to determine reaction pathways and predict reaction rates.

Simulation of Intermolecular Interactions and Solvent Effects on Furan Sulfonic Acids

The behavior of this compound in different environments is governed by its intermolecular interactions and the effects of solvents. Molecular dynamics (MD) simulations are a key computational tool for exploring these phenomena. By simulating a system containing multiple molecules of the furan sulfonic acid and solvent molecules, it is possible to study aggregation, solvation, and transport properties.

The sulfonic acid group is capable of forming strong hydrogen bonds, which will dominate the intermolecular interactions. MD simulations can reveal the preferred hydrogen bonding networks and how they are influenced by the surrounding solvent. This is crucial for understanding the solubility and self-assembly characteristics of furan sulfonic acids.

Solvent effects can also be modeled using implicit solvent models in DFT calculations, which can provide insights into how the solvent polarity affects the molecular properties and reactivity. For instance, the acidity of the sulfonic acid group will be highly dependent on the solvent environment.

Quantum Chemical Prediction of Spectroscopic Signatures

Quantum chemical calculations are invaluable for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. Methods like time-dependent DFT (TD-DFT) can be used to predict the UV-Vis spectrum, while calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. The prediction of nuclear magnetic resonance (NMR) chemical shifts is also a standard application of quantum chemistry. wikipedia.org

For this compound, quantum chemical calculations can predict the characteristic vibrational frequencies of the furan ring, the methyl groups, and the sulfonic acid group. These predictions can aid in the interpretation of experimental spectra. Similarly, the 1H and 13C NMR chemical shifts can be calculated to assist in structure elucidation. The 1H NMR spectrum of the parent compound, 2,5-dimethylfuran, shows singlets at approximately δ 2.2 and 5.8 ppm. wikipedia.org The introduction of the sulfonic acid group would be expected to shift these peaks.

Table 2: Predicted Spectroscopic Data for Furan Derivatives

Compound Method Predicted 1H NMR (ppm) Predicted 13C NMR (ppm) Predicted IR Frequencies (cm-1)
2,5-Dimethylfuran Various ~2.2, ~5.8 Available Available

This table is illustrative. Specific predicted spectroscopic data for this compound would require dedicated computational studies.

In Silico Design of Novel Furan Sulfonic Acid Analogues

The principles of computational chemistry can be applied to the in silico design of novel furan sulfonic acid analogues with tailored properties. By systematically modifying the structure of this compound in a computational model, it is possible to screen for analogues with desired characteristics, such as enhanced reactivity, specific solubility, or improved performance in a particular application.

For example, different substituents could be introduced onto the furan ring or the sulfonic acid group could be modified to a sulfonyl chloride or a sulfonamide. Computational screening could then be used to predict how these modifications affect the electronic properties, reactivity, and intermolecular interactions of the resulting analogues. This in silico approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

Catalytic Applications and Materials Science of 2,5 Dimethylfuran 3 Sulfonic Acid and Its Derivatives

Homogeneous Catalysis by 2,5-Dimethylfuran-3-sulfonic Acid

While specific research detailing the use of this compound as a discrete homogeneous catalyst is not extensively documented in publicly available literature, its molecular structure allows for a clear inference of its catalytic capabilities. The presence of a sulfonic acid (-SO₃H) group attached to the furan (B31954) ring intrinsically defines it as a strong Brønsted acid.

Role in Brønsted Acid-Catalyzed Organic Reactions

As a Brønsted acid, this compound is anticipated to be an effective catalyst in a variety of acid-catalyzed organic reactions. The sulfonic acid moiety is a potent proton donor, capable of initiating reactions that proceed through protonated intermediates. Its function is analogous to other well-established sulfonic acid catalysts. acs.org

Key reactions where it would likely serve as a catalyst include:

Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Hydrolysis: Facilitating the cleavage of esters or ethers, a critical step in many biomass conversion processes, by protonating the ether or carbonyl oxygen. researchgate.net

Dehydration: Promoting the elimination of water from alcohols to form alkenes, a fundamental reaction in the conversion of carbohydrates to furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF). acs.org

Alkylation and Acylation: Acting as a catalyst in Friedel-Crafts type reactions by activating the electrophile.

The furan ring, being relatively electron-rich, may influence the catalyst's stability and solubility in organic media, while the methyl groups could enhance its solubility in less polar solvents compared to unsubstituted furan sulfonic acids.

Comparative Analysis with Other Soluble Sulfonic Acids

When compared to other common soluble sulfonic acids, this compound possesses a unique combination of features.

Acid CatalystStructureKey Characteristics
This compound C₆H₈O₄SStrong Brønsted acidity from the -SO₃H group. The dimethylfuran moiety provides organophilicity, potentially enhancing solubility in organic solvents relevant to biomass processing.
p-Toluenesulfonic Acid (p-TSA) CH₃C₆H₄SO₃HA widely used, strong, solid organic acid. Its aromatic nature makes it soluble in many organic solvents. It is a benchmark catalyst for many acid-catalyzed reactions. nih.gov
Methanesulfonic Acid (MSA) CH₃SO₃HA strong, liquid organic acid. It is considered a "green" acid due to its biodegradability but can be corrosive.
Sulfuric Acid (H₂SO₄) H₂SO₄A very strong, inexpensive mineral acid. However, it is highly corrosive, can cause charring and side reactions in biomass conversion, and is difficult to separate from reaction products. google.com

The primary advantage of an organosulfonic acid like this compound over a mineral acid like sulfuric acid lies in its reduced corrosivity (B1173158) and potentially higher selectivity by minimizing char formation in sensitive biomass conversions. google.com Compared to p-TSA, its catalytic activity would be of a similar magnitude, with differences arising from steric effects and solubility profiles dictated by the dimethylfuran ring versus the toluene (B28343) ring. This tailored solubility could be advantageous in specific solvent systems, such as those used in furan chemistry.

Heterogeneous Catalysis via Immobilized this compound Moieties

The immobilization of sulfonic acid groups onto solid supports is a powerful strategy to combine the high activity of acid catalysts with the practical benefits of heterogeneous catalysis, such as easy separation and reusability. mdpi.com Furan sulfonic acid moieties, including those derived from this compound, can be anchored to solid supports to create robust and active catalysts.

Design and Synthesis of Supported Furan Sulfonic Acid Catalysts

Supported furan sulfonic acid catalysts are typically prepared by covalently bonding the organic acid group to the surface of an inorganic support, most commonly silica (B1680970) (SiO₂). acs.orgrsc.org The synthesis generally follows a multi-step post-grafting methodology:

Support Preparation: A high-surface-area support material like mesoporous silica (e.g., MCM-41, SBA-15) or silica nanoparticles is chosen. ipl.ptresearchgate.net

Surface Functionalization (Silylation): The silica surface is functionalized with an organosilane that contains a group amenable to sulfonation. For an aryl-sulfonic acid, this is often a phenyl-containing silane (B1218182) like phenyltriethoxysilane. rsc.org This step creates a layer of organic groups tethered to the silica support.

Sulfonation: The tethered organic groups are sulfonated to introduce the -SO₃H moiety. A common method for aryl groups is treatment with chlorosulfonic acid (ClSO₃H) followed by hydrolysis, or by using a sulfur trioxide-pyridine complex. rsc.orgchemsrc.com The synthesis of this compound itself can be achieved by reacting 2,5-dimethylfuran (B142691) with a pyridine-SO₃ complex, a route that could be adapted for surface-grafted furan rings. chemsrc.com

An alternative approach involves synthesizing a silane precursor that already contains the desired sulfonic acid group and then grafting it onto the silica support. The density of the acid sites on the catalyst surface can be controlled by adjusting the reaction conditions during the grafting and sulfonation steps. acs.org

Applications in Biomass Conversion Processes (e.g., Furan to Aromatic Transformations, Ring Opening)

Supported sulfonic acid catalysts are highly effective in biomass conversion, particularly in transforming furanic platform molecules into valuable chemicals and fuels. A key application is the conversion of biomass-derived 2,5-dimethylfuran (DMF) into p-xylene (B151628) (PX), a crucial monomer for producing plastics like PET. acs.org

This transformation is a Diels-Alder type reaction where 2,5-dimethylfuran reacts with ethylene. The reaction is catalyzed by Brønsted acid sites, with supported sulfonic acids showing great promise.

Furan to Aromatic Transformation: In a study using silica-supported sulfonic acid (SiO₂–SO₃H) catalysts, researchers achieved high selectivity for p-xylene from 2,5-dimethylfuran. The catalyst's activity was directly related to the concentration of acid sites. A catalyst with active sites concentrated on the exterior surface performed better due to improved mass transfer. acs.org At 523 K, this system achieved a p-xylene selectivity of 89% with a carbon balance of 95%. acs.org

These catalysts also play a role in the hydrolysis of polysaccharides and the dehydration of sugars to produce the furanic precursors themselves. acs.org The acidic sites facilitate the ring-opening of cyclic ethers and subsequent reactions, making them versatile tools in biorefineries.

Catalytic Performance and Reusability Studies for Supported Systems

A major driver for developing supported catalysts is their stability and potential for reuse, which are critical for industrial viability. Supported sulfonic acid catalysts have demonstrated excellent performance and reusability across various reactions.

The stability of these catalysts is primarily determined by the strength of the covalent bond tethering the sulfonic acid moiety to the support. Leaching of the acid group into the reaction medium is a potential deactivation pathway. researchgate.net However, studies show that with robust synthesis methods, high stability can be achieved.

Table of Catalytic Performance and Reusability for Supported Sulfonic Acid Systems

CatalystReactionYield / ConversionReusability
SiO₂–SO₃H acs.org2,5-Dimethylfuran to p-Xylene89% selectivity to p-xyleneCatalyst was reported to be reusable.
Aryl-sulfonic SiO₂ Nanoparticles ipl.ptLevulinic acid esterification83.2% yieldStable for 10 catalytic cycles.
Aryl-sulfonic SiO₂ Nanoparticles ipl.ptAldol condensation of furfural (B47365)~100% yieldStable for 7 catalytic cycles.
Sulfonic Acid Functionalized SiO₂ Nanoparticles rsc.orgLinoleic acid esterification100% conversionShowed high stability and reusability for 5 cycles.

These studies highlight that careful design of supported sulfonic acid catalysts, including those with furan-based moieties, can lead to highly active, selective, and reusable systems for sustainable chemical production. mdpi.comrsc.orgipl.pt

Development of Functional Materials Incorporating this compound

The exploration of bio-based platform chemicals for the development of novel functional materials is a cornerstone of modern green chemistry. While furan derivatives, particularly those sourced from lignocellulosic biomass, have garnered significant attention, the specific application of This compound in materials science remains a largely uncharted area. Extensive searches of scientific literature and patent databases reveal a notable absence of research dedicated to the direct incorporation of this specific compound into functional materials such as polymers, composites, or hybrid systems.

While the parent compound, 2,5-Dimethylfuran (DMF), is a subject of considerable research as a potential biofuel and a building block for other chemicals, its sulfonated derivative at the 3-position does not appear as a monomer or functional additive in the available literature for materials development. mdpi.comwikipedia.org Research on furan-based polymers typically focuses on monomers like 2,5-furandicarboxylic acid (FDCA) or furfuryl alcohol. nih.govacs.org Similarly, studies on sulfonated polymers for applications like proton exchange membranes utilize different sulfonated aromatic or aliphatic monomers. google.com

Polymeric Materials with Sulfonic Acid Functionality

The synthesis of polymers featuring sulfonic acid groups is a well-established field, driven by the demand for materials with high ion exchange capacity and proton conductivity, particularly for fuel cell membranes. However, there is no available research that reports the use of this compound as a monomer or co-monomer in polymerization reactions.

Studies on creating sequence-controlled copolymers have utilized an adduct of 2,5-dimethylfuran and acrylonitrile (B1666552) as a latent monomer; however, this does not involve the sulfonic acid derivative. nih.gov Other research describes the acid-catalyzed ring-opening of 2,5-dimethylfuran to produce 2,5-hexanedione, which can then be used to synthesize other compounds, but this pathway does not lead to a sulfonated furan polymer. mdpi.com

Therefore, detailed research findings, synthesis methods, or performance data for polymeric materials derived directly from this compound are not present in the current body of scientific literature.

Interactive Data Table: Status of Polymer Research

Polymer TypeBased on this compound?Research Findings
PolyestersNoResearch focuses on 2,5-furandicarboxylic acid (FDCA).
PolyamidesNoNo documented synthesis using this monomer.
Proton Exchange MembranesNoWhile sulfonic acid groups are key, they are typically from other aromatic/aliphatic monomers.
Sequence-Controlled PolymersNoResearch uses adducts of the non-sulfonated 2,5-dimethylfuran. nih.gov

Emerging Research Frontiers and Outlook for 2,5 Dimethylfuran 3 Sulfonic Acid Research

Integration with Green Chemistry Principles for Sustainable Synthesis

A cornerstone of green chemistry is the use of renewable feedstocks. The primary precursor for 2,5-dimethylfuran-3-sulfonic acid is 2,5-dimethylfuran (B142691) (DMF), which can be produced from the catalytic conversion of carbohydrates like fructose (B13574) and glucose. acs.orgsciencemadness.org The synthesis of DMF itself is an area of intense research, with numerous strategies aligning with green chemistry principles. These methods often focus on converting biomass-derived carbohydrates into DMF, which is seen as an attractive solution to energy and environmental issues. acs.orgscispace.com

One-pot syntheses are being developed to produce DMF from carbohydrates, employing "green" reagents like formic acid and avoiding the isolation of intermediates. google.comgoogle.com The catalytic transformation of waste carbohydrates into furan-based biofuels like DMF is a key strategy. acs.org The use of lignocellulosic biomass, agricultural residues, and other carbohydrate-rich waste streams as starting materials further enhances the green credentials of the entire production chain. acs.org

The integration of green chemistry into the synthesis of this compound, therefore, begins with the sustainable sourcing of its precursor, DMF. The subsequent sulfonation step offers further opportunities for green innovation. The established method involves reacting DMF with a pyridine-sulfur trioxide (SO₃) complex. chemsrc.com Future research could focus on replacing traditional sulfonating agents with solid acid catalysts or developing solvent-free reaction conditions to minimize waste and environmental impact, making the entire process from biomass to the final sulfonic acid more sustainable.

FeedstockCatalyst SystemKey Green Aspect
Fructose/GlucosePd/UiO-66@SGO in THFDirect one-pot conversion from sugars to DMF without intermediate purification. acs.org
CarbohydratesFormic Acid / Palladium CatalystUse of a "green" reagent (formic acid) in a one-pot synthesis. google.comgoogle.com
5-Hydroxymethylfurfural (B1680220) (HMF)Ni-Co/C in Formic Acid/THFUtilizes formic acid as a sustainable hydrogen donor. scispace.com
Lignocellulosic BiomassMulti-component catalytic systemsConversion of non-food, waste biomass into a valuable chemical precursor. acs.org

Exploration of Advanced Synthetic Methodologies

The currently documented synthesis of this compound involves the electrophilic sulfonation of 2,5-dimethylfuran. A known route utilizes a pyridine-sulfur trioxide complex to introduce the sulfonic acid group onto the furan (B31954) ring. chemsrc.com The mechanism is analogous to the sulfonation of furan, which proceeds via an electrophilic attack at the electron-rich 2-position (or in this case, the available 3-position), forming a Wheland intermediate that is then deprotonated.

While this method is effective, the frontier of advanced synthesis lies in developing more efficient, scalable, and safer processes. Future research could explore several modern methodologies:

Continuous Flow Chemistry: Implementing the sulfonation reaction in a continuous flow reactor could offer significant advantages over traditional batch processing. Benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for higher yields and purity.

Novel Sulfonating Agents: Research into alternative sulfonating agents beyond the classic SO₃ complexes or chlorosulfonic acid could lead to greener and more selective processes. google.com This might include solid acid catalysts or ionic liquids functionalized with sulfonic acid groups, which could be more easily recovered and recycled.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, could be an innovative approach. This technique can enhance reaction rates and eliminate the need for hazardous solvents, directly aligning with green chemistry principles.

The exploration of these advanced synthetic methodologies is currently untapped for this compound and represents a significant opportunity for future investigation.

Development of Novel Catalytic Paradigms and Applications

While the catalytic production of the precursor DMF is well-studied, the catalytic application of this compound itself is a largely unexplored frontier. The presence of the sulfonic acid group (-SO₃H) strongly suggests its potential use as an acid catalyst. Many industrial chemical processes rely on acid catalysis, and there is a major push to replace corrosive, liquid mineral acids like sulfuric acid with solid, recyclable alternatives.

It can be hypothesized that this compound could function as a novel Brønsted acid catalyst. acs.orgscispace.com Its furanic structure could influence its stability, solubility, and interaction with specific reactants compared to conventional catalysts like p-toluenesulfonic acid (p-TSA) or sulfonated polystyrene resins.

Potential catalytic applications to be investigated include:

Biomass Conversion: Acting as a catalyst for the dehydration of fructose to 5-hydroxymethylfurfural (HMF) or the hydrolysis of cellulose, processes where acid catalysts are essential. rsc.orgnih.gov

Esterification and Transesterification: Catalyzing the formation of esters, which are important industrial chemicals and biofuels (e.g., biodiesel).

Heterogeneous Catalysis: If immobilized on a solid support (e.g., silica (B1680970), carbon, or a polymer resin), it could serve as a recyclable heterogeneous catalyst, enhancing process sustainability.

The development of this furanic sulfonic acid as a catalyst would create a value-added application for a bio-derived chemical, embodying a circular economic approach.

CatalystTypeKey Features & Potential Comparison
This compound (Hypothetical) Organocatalyst (Brønsted Acid)Bio-derived furan core; potential for specific solubility and substrate interactions.
p-Toluenesulfonic acid (p-TSA)Organocatalyst (Brønsted Acid)Widely used, strong acid; petroleum-derived aromatic core. nih.gov
p-Sulfonic acid calix arene (CX4SO₃H)Supramolecular OrganocatalystHigh efficiency in furfural (B47365) synthesis; complex structure. rsc.orgnih.gov
Sulfonated Graphene Oxide (SGO)Solid Acid CatalystHigh surface area; used as a support for metal catalysts in DMF synthesis. acs.org
Amberlyst ResinsSolid Acid Catalyst (Sulfonated Polymer)Heterogeneous, recyclable catalyst used in various acid-catalyzed reactions.

Cross-Disciplinary Applications in Materials Science and Sustainable Chemical Engineering

The bifunctional nature of this compound—possessing both a reactive furan ring and a polar, acidic sulfonic acid group—makes it an intriguing candidate for applications in materials science and chemical engineering.

Polymer Science: The compound could serve as a functional monomer. Polymerization, potentially with other monomers, could lead to novel sulfonated polymers. Such materials are highly sought after for:

Ion-Exchange Membranes: For use in fuel cells, water purification (electrodialysis), and chemical separations. The sulfonic acid groups would provide the necessary ion-conductivity. A related concept involves using poly(2-acrylamido-2-methylpropane sulfonic acid) in composite membranes. acs.org

Conducting Polymers: The furan core is a heterocyclic aromatic system that can be a component of conductive polymers. The sulfonic acid group could act as a self-dopant, enhancing conductivity and solubility.

Surfactants: Sulfonic acids with a hydrophobic component are the basis for many surfactants. The dimethylfuran group provides a non-polar segment, suggesting potential, albeit likely modest, surface-active properties.

Fine Chemical Synthesis: The molecule can be used as a versatile intermediate. The sulfonic acid group can be converted into other functional groups (e.g., sulfonyl chlorides, sulfonamides), while the furan ring can undergo reactions like Diels-Alder cycloadditions, opening pathways to complex molecular architectures for pharmaceuticals or agrochemicals. google.comsigmaaldrich.com

The exploration of these cross-disciplinary applications is essential to unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable, bio-derived platform molecule.

Q & A

Q. What are the recommended methodologies for synthesizing 2,5-dimethylfuran-3-sulfonic acid, and how do reaction conditions influence yield and purity?

Synthesis of sulfonic acid derivatives typically involves sulfonation reactions using agents like sulfuric acid or sulfur trioxide. For furan-based sulfonic acids, controlled temperature (20–40°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions such as ring oxidation. Post-synthesis purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Yield optimization requires monitoring reaction kinetics via HPLC or NMR to identify intermediate phases .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the sulfonic acid group’s electronic environment and confirm substitution patterns on the furan ring.
  • Fourier-Transform Infrared Spectroscopy (FTIR): The S=O stretching vibration (~1350–1200 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) are diagnostic.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–260 nm) quantify purity and detect byproducts.
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Contradictions often arise from solvent polarity, temperature, or measurement techniques. For example, pKa values vary with ionic strength (Debye-Hückel corrections) and solvent composition (aqueous vs. mixed solvents). To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., IUPAC guidelines).
  • Use complementary methods (e.g., potentiometric titration vs. UV-Vis spectroscopy).
  • Compare with computational predictions (DFT for pKa) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-property relationships of this compound in ionomer applications?

  • Morphological Analysis: Small-angle X-ray scattering (SAXS) or TEM can probe nanoscale phase separation between hydrophobic furan moieties and hydrophilic sulfonic acid groups.
  • Transport Properties: Measure proton conductivity via electrochemical impedance spectroscopy under controlled humidity (20–90% RH). Correlate with water uptake using thermogravimetric analysis (TGA).
  • Mechanical Stability: Dynamic mechanical analysis (DMA) assesses elastic modulus changes under hydration-dehydration cycles .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound-based materials?

  • Density Functional Theory (DFT): Predict electronic structure, acidity (pKa), and interaction energies with solvents or counterions.
  • Molecular Dynamics (MD): Simulate bulk morphology (e.g., water channel formation in hydrated membranes) using force fields like OPLS-AA.
  • Multiphysics Models: Couple chemical degradation pathways (e.g., radical attack on the sulfonic group) with mechanical stress models to predict material lifetime .

Q. What advanced analytical techniques resolve crystallographic ambiguities in sulfonic acid derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation provides angstrom-level resolution of bond lengths and angles. For poorly crystalline samples, pair powder XRD with Rietveld refinement. Pair distribution function (PDF) analysis is suitable for amorphous or hydrated phases .

Q. How do environmental factors (temperature, pH) influence the degradation mechanisms of this compound in catalytic systems?

  • Accelerated Aging Tests: Expose samples to elevated temperatures (60–100°C) and analyze degradation products via LC-MS or GC-MS.
  • In Situ Raman Spectroscopy: Monitor real-time sulfonic group decomposition under acidic/alkaline conditions.
  • Electron Paramagnetic Resonance (EPR): Detect radical intermediates during oxidative degradation .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
  • Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of sulfonic acid vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers validate the reproducibility of synthetic routes for this compound across laboratories?

  • Standardized Protocols: Document reaction parameters (e.g., stirring rate, reagent purity) in detail.
  • Interlaboratory Studies: Share samples for cross-characterization (e.g., round-robin NMR/HPLC analyses).
  • Open Data Repositories: Publish raw spectral data and crystallographic files (CIFs) for peer validation .

Q. What strategies mitigate batch-to-batch variability in this compound production for electrochemical studies?

  • Quality Control (QC): Implement inline FTIR or Raman for real-time monitoring of reaction progress.
  • Statistical Design of Experiments (DoE): Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.
  • Stability Studies: Store batches under argon and track conductivity/thermal stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.